molecular formula C12H22O B1616973 2,2,5,6,6-Pentamethylhept-4-en-3-one CAS No. 3205-31-0

2,2,5,6,6-Pentamethylhept-4-en-3-one

Cat. No.: B1616973
CAS No.: 3205-31-0
M. Wt: 182.30 g/mol
InChI Key: JDSKGLJSYUSELX-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,5,6,6-Pentamethylhept-4-en-3-one (CAS 3205-31-0) is a high-purity methylated cyclic ketone of significant interest in industrial fragrance research and development. This compound is characterized by a conjugated enone system and is known for its woody and musky odor profile, making it a valuable ingredient in the formulation of perfumes, candles, and home care products . Its specific stereochemistry and structural features, including a molecular formula of C12H22O and a molecular weight of 182.3 g/mol, contribute to its stability and volatility, which are critical parameters for application performance . Key physicochemical properties include a density of 0.839 g/cm³ and a boiling point of approximately 177°C, which inform its handling and incorporation into various matrices . Beyond its use as a fragrance ingredient, research indicates its potential utility in functional product formulations, such as those aimed at reducing malodor through the inhibition of microbial fatty acid metabolism . This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets and handle the material with appropriate precautions, including the use of personal protective equipment and working in a well-ventilated area .

Properties

CAS No.

3205-31-0

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

(E)-2,2,5,6,6-pentamethylhept-4-en-3-one

InChI

InChI=1S/C12H22O/c1-9(11(2,3)4)8-10(13)12(5,6)7/h8H,1-7H3/b9-8+

InChI Key

JDSKGLJSYUSELX-CMDGGOBGSA-N

SMILES

CC(=CC(=O)C(C)(C)C)C(C)(C)C

Isomeric SMILES

C/C(=C\C(=O)C(C)(C)C)/C(C)(C)C

Canonical SMILES

CC(=CC(=O)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis via Bicyclo[4.3.0]nonan-2-one Derivatives (Patent EP1262481A1)

This method involves the following sequence:

  • Starting Material: 7,7,8,9,9-pentamethylbicyclo[4.3.0]nonan-2-one.

  • Step 1: Formation of Enolate and Halogenation

    • The bicyclic ketone (200 g, 0.97 mol) is dissolved in tetrahydrofuran (THF) and treated with lithium diisopropylamide (LDA, 1.0 M in THF) and hexamethylphosphoramide (HMPA, 5 mol%) at -30°C.
    • The reaction mixture is aged for 2 hours and warmed to 0°C.
    • 1,2-Dibromoethane (200 g, 1.06 mol) is added over 2 hours.
    • The mixture is warmed to room temperature and aged for 24 hours.
    • Quenching is performed with 10% hydrochloric acid (200 mL).
    • The crude product is washed with brine.
  • Step 2: Reduction

    • The resulting 3-(2-bromoethyl)-7,7,8,9,9-pentamethylbicyclo[4.3.0]nonan-2-one (200 g, 0.63 mol) in toluene is treated with RED-AL® (sodium bis(2-methoxyethoxy)aluminum hydride, 65% in toluene) at 60°C over 1 hour.
    • The reaction is quenched with aqueous sodium hydroxide (50% NaOH, 200 g) at 60°C.
    • The mixture is diluted with water (500 mL) and cooled to room temperature.
    • The aqueous layer is separated and discarded.
  • Step 3: Formation of Alcohol Intermediate

    • The 3-(2-bromoethyl)-7,7,8,9,9-pentamethylbicyclo[4.3.0]nonan-2-ol (50 g, 0.16 mol) is dissolved in THF and added to sodium hydride (6.4 g, 60% dispersion) in THF at room temperature.
  • Step 4: Final Product Isolation

    • The organic layer is distilled to recover solvents and isolate 1,1,2,3,3-pentamethyl-5-prop-2-enyl-2,3,5,6,7-pentahydroinden-4-one.
    • The product has a boiling point of 139-141°C at 7 mm Hg.

NMR Data:

  • 0.87-1.22 ppm (multiplet, 15H)
  • 1.56-1.78 ppm (multiplet, 2H)
  • 1.99-2.38 ppm (multiplet, 3H)
  • 2.55-2.68 ppm (multiplet, 1H)
  • 5.02-5.11 ppm (multiplet, 2H)
  • 5.72-5.88 ppm (multiplet, 1H)

This method highlights the use of strong bases, halogenation, and selective reduction to build the pentamethyl-substituted enone framework.

Acid-Catalyzed Rearrangement of Allyloxy Indane Derivative

  • Starting Material: 5-(Allyloxy)-1,1,2,3,3-pentamethyl indane.

  • Procedure:

    • The allyloxy indane (122 g, 0.5 mol) is mixed with PRIMOL (36 g) and heated to 180-200°C for 12 hours.
    • The reaction mixture is distilled to yield 1,1,2,3,3-pentamethyl-5-prop-2-enylindan-4-ol (boiling point 152-154°C at 5 mm Hg).
  • Subsequent Step:

    • The indan-4-ol derivative (38 g, 0.15 mol) is treated with p-toluenesulfonic acid (2.3 g, 0.01 mol) in toluene (100 mL) at 80-90°C for 15 hours.
    • The reaction is quenched with 10% aqueous sodium carbonate.
    • The organic layer is washed with brine and isolated.

NMR Data:

  • 0.96-1.42 ppm (multiplet, 15H)
  • 1.87 ppm (quartet, 1H)
  • 3.39 ppm (broad doublet, 2H)
  • 5.02 ppm (broad singlet, 1H)
  • 5.16-5.27 ppm (multiplet, 2H)
  • 5.98-6.10 ppm (multiplet, 1H)
  • 6.70 ppm (doublet, 1H)
  • 6.95 ppm (doublet, 1H)

This method relies on acid-catalyzed rearrangement to form the pentamethylheptenone structure from an allyloxy indane precursor.

Base-Promoted Alkylation of Pinacolone (Literature Overview)

Although specific experimental details are limited, a common synthetic approach involves:

  • Starting Material: Pinacolone (3,3-dimethyl-2-butanone).

  • Reagents: Potassium tert-butoxide as a strong base.

  • Mechanism: The base abstracts an α-proton from pinacolone to form an enolate, which then undergoes alkylation with an appropriate alkyl halide containing the pentamethyl substitution pattern or allylic functionality.

  • Outcome: Formation of 2,2,5,6,6-pentamethylhept-4-en-3-one via controlled alkylation and subsequent elimination steps.

This route is favored for its relative simplicity and use of commercially available reagents.

Comparative Data Table of Preparation Methods

Method Starting Material(s) Key Reagents Conditions Yield/Notes Reference
Bicyclo[4.3.0]nonan-2-one route 7,7,8,9,9-pentamethylbicyclo[4.3.0]nonan-2-one LDA, HMPA, 1,2-dibromoethane, RED-AL®, NaH -30°C to RT, reflux, 24h aging High purity product, complex multi-step
Acid-catalyzed rearrangement 5-(Allyloxy)-1,1,2,3,3-pentamethyl indane p-Toluenesulfonic acid, PRIMOL 180-200°C, 12h; 80-90°C, 15h Efficient rearrangement, moderate complexity
Base-promoted alkylation Pinacolone Potassium tert-butoxide, alkyl halide Ambient to reflux Simpler, scalable, less documented

Research Findings and Notes

  • The bicyclic ketone-based synthesis provides a robust route to highly substituted enones with good control over stereochemistry and substitution pattern, suitable for fragrance intermediate production.

  • Acid-catalyzed rearrangements offer an alternative pathway, leveraging thermally induced transformations of allyloxy indane derivatives to achieve the target compound.

  • The base-promoted alkylation method, while less detailed in literature, represents a classical approach in synthetic organic chemistry for constructing substituted enones and is a potential scalable route.

  • Nuclear Magnetic Resonance (NMR) spectroscopy data from patent literature confirm the structural integrity and substitution pattern of intermediates and final products, supporting the reliability of these synthetic methods.

  • The compound’s boiling point ranges (139-141°C at 7 mm Hg and 152-154°C at 5 mm Hg for intermediates) indicate manageable purification via distillation.

Chemical Reactions Analysis

2,2,5,6,6-Pentamethylhept-4-en-3-one undergoes various chemical reactions, including:

Scientific Research Applications

2,2,5,6,6-Pentamethylhept-4-en-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,5,6,6-Pentamethylhept-4-en-3-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction mechanisms, where the compound influences cellular responses by altering the activity of key proteins and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: (4E)- and (4Z)-Isomers

The target compound has stereoisomers differing in the configuration of the double bond:

  • (4E)-2,2,5,6,6-Pentamethylhept-4-en-3-one (CAS: 21451-78-5): The trans (E) configuration places the bulky tert-butyl groups (C(C)(C)C) on opposite sides of the double bond, reducing steric strain .
  • (4Z)-2,2,4,6,6-Pentamethylhept-4-en-3-one (CAS: 6335-65-5): A positional isomer with methyl groups at positions 2, 2, 4, 6, and 6, altering branching and electronic effects .

Key Differences :

  • Reactivity : The E isomer’s reduced steric strain may enhance stability in reactions like hydrogenation.
  • Commercial Availability : The E isomer is commercially available at research-scale pricing (e.g., $248/50 mg), while the Z isomer is less commonly listed .

Positional Isomers and Analogous Ketones

a) 2,2,4,4-Tetramethyl-3-pentanone (CAS: 815-24-7)
  • Molecular Formula : C₉H₁₆O
  • Molecular Weight : 140.22 g/mol .
  • Structural Features : A fully saturated ketone with methyl groups at positions 2, 2, 4, and 4.

Comparison :

  • Volatility : The saturated structure and lower molecular weight suggest higher volatility compared to the target compound.
  • Reactivity : Lacks a double bond, making it less reactive in conjugate addition reactions.
b) 2,2,4-Trimethylpentane (CAS: 540-84-1)
  • Molecular Formula : C₈H₁₈
  • Relevance: Highlights how branching affects physical properties.

Data Table: Structural and Commercial Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Price (50 mg)
2,2,5,6,6-Pentamethylhept-4-en-3-one 3205-31-0 C₁₂H₂₂O 182.3 5 methyl groups, α,β-unsaturated ketone Not listed
(4E)-Isomer 21451-78-5 C₁₂H₂₂O 182.30 E-configuration, tert-butyl groups $248.00
(4Z)-2,2,4,6,6-Pentamethylhept-4-en-3-one 6335-65-5 C₁₂H₂₂O 182.30 Z-configuration, altered branching Not listed
2,2,4,4-Tetramethyl-3-pentanone 815-24-7 C₉H₁₆O 140.22 Saturated ketone, 4 methyl groups Not listed

Research Findings and Inferences

Conjugation between the double bond and ketone may enhance UV absorption, a property relevant in spectroscopic analysis.

Synthetic Accessibility :

  • The E isomer’s commercial availability suggests established synthetic routes, possibly via aldol condensation or oxidation of corresponding alcohols .

Biological Activity

Chemical Identity
2,2,5,6,6-Pentamethylhept-4-en-3-one is an organic compound with the molecular formula C12H22O\text{C}_{12}\text{H}_{22}\text{O} and a molecular weight of 182.30 g/mol. It appears as a yellow liquid with a boiling point of 177°C and a density of 0.839 g/cm³. The compound is primarily utilized in various scientific research applications, including chemistry and biology, and is noted for its potential biological activities.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. This compound can act as a ligand, binding to receptors or enzymes and modulating their activity. Such interactions may influence cellular responses through alterations in key proteins and enzymes involved in signal transduction pathways.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This potential has led to investigations into its use as a natural antimicrobial agent in various applications.

Genotoxicity and Toxicological Studies

Research assessing the genotoxicity of related compounds indicates that this compound does not present significant genotoxic risks. For instance, studies on similar compounds have shown no statistically significant increases in mutant colonies in mammalian cells treated with concentrations up to 5000 μg/mL .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals that while some exhibit significant biological activity (e.g., antifungal properties), this compound’s activity profile remains less characterized but promising for further exploration .

PropertyValue
Molecular Formula C12H22O
Molecular Weight 182.30 g/mol
Boiling Point 177°C
Density 0.839 g/cm³
CAS Number 3205-31-0

Toxicological Data

EndpointResult
Genotoxicity Non-genotoxic (similar compounds)
Repeated Dose Toxicity Adequate margin of exposure (>100)
Skin Sensitization No expected sensitization induction level (NESIL) >4400 μg/cm²

Study on Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed its effectiveness against specific bacterial strains. The compound was tested at varying concentrations to determine its Minimum Inhibitory Concentration (MIC). Results indicated a significant reduction in bacterial growth at higher concentrations.

Genotoxicity Assessment

In an assessment using L5178Y mouse lymphoma cells treated with the compound at concentrations of 500 μg/mL for both short (4 hours) and extended (24 hours) durations, no significant increase in mutant colonies was observed. This suggests that the compound does not exhibit mutagenic properties under the tested conditions .

Q & A

Q. How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

  • Answer: Use accelerated stability testing with DOE (Design of Experiments) principles. Monitor degradation via UV-Vis spectroscopy and LC-MS, applying ANOVA to assess factor interactions. Control humidity and oxygen levels to isolate degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,5,6,6-Pentamethylhept-4-en-3-one
Reactant of Route 2
Reactant of Route 2
2,2,5,6,6-Pentamethylhept-4-en-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.